6-Chloro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzoxazole
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Overview
Description
6-Chloro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzoxazole is a heterocyclic compound that contains a benzoxazole core substituted with a chloro group and a piperazine ring bearing a thiadiazole moiety. This compound is of interest due to its potential pharmacological properties and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzoxazole typically involves multiple steps. One common method starts with the preparation of the benzoxazole core, followed by the introduction of the chloro substituent. The piperazine ring is then attached, and finally, the thiadiazole moiety is introduced. The reaction conditions often involve the use of solvents like phosphorus oxychloride and toluene, with refluxing and cooling steps to ensure proper formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzoxazole derivatives .
Scientific Research Applications
6-Chloro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzoxazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Chloro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The thiadiazole moiety is known for its ability to cross cellular membranes and interact with biological targets, contributing to the compound’s pharmacological properties .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole moiety and exhibit similar biological activities.
Benzothiazole derivatives: These compounds have a similar benzothiazole core and are studied for their pharmacological properties.
Piperazine derivatives: Compounds containing the piperazine ring are known for their diverse biological activities
Uniqueness
6-Chloro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzoxazole is unique due to the combination of its structural features, which contribute to its distinct pharmacological profile. The presence of the chloro group, thiadiazole moiety, and piperazine ring enhances its potential interactions with biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C13H12ClN5OS |
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Molecular Weight |
321.79 g/mol |
IUPAC Name |
6-chloro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C13H12ClN5OS/c14-9-1-2-10-11(7-9)20-13(16-10)19-5-3-18(4-6-19)12-8-15-21-17-12/h1-2,7-8H,3-6H2 |
InChI Key |
KLPVCXSZCIESNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C3=NC4=C(O3)C=C(C=C4)Cl |
Origin of Product |
United States |
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